molecular formula C9H9F3O B1431456 1,3,5-Trifluoro-2-propoxybenzene CAS No. 203511-24-4

1,3,5-Trifluoro-2-propoxybenzene

Cat. No. B1431456
M. Wt: 190.16 g/mol
InChI Key: VLZODAFIOLJOQF-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2-propoxybenzene, also known as TFPB, is an organic compound with a molecular formula of C7H7F3O. It is a colorless liquid with a pungent odor and is soluble in water. TFPB is a useful reagent in organic synthesis and has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

1,3,5-Trifluoro-2-propoxybenzene has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the synthesis of polymers and as a solvent in various organic reactions. Additionally, it has been used in the synthesis of various organometallic compounds, such as palladium complexes.

Mechanism Of Action

1,3,5-Trifluoro-2-propoxybenzene acts as a catalyst in the synthesis of various compounds. It reacts with the substrate to form an intermediate, which is then converted into the desired product. This reaction is catalyzed by the presence of the trifluoroacetyl group, which facilitates the formation of the desired product.

Biochemical And Physiological Effects

1,3,5-Trifluoro-2-propoxybenzene is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or animals, and has not been found to have any adverse effects on the environment.

Advantages And Limitations For Lab Experiments

1,3,5-Trifluoro-2-propoxybenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable at room temperature. Additionally, it is soluble in water, which makes it easy to use in aqueous solutions. However, it is highly flammable and should be handled with caution.

Future Directions

There are several potential future directions for research involving 1,3,5-Trifluoro-2-propoxybenzene. It could be used as a catalyst in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used in the synthesis of polymers and organometallic compounds. It could also be used as a solvent in various organic reactions. Finally, further research could be conducted to explore its potential biochemical and physiological effects.

properties

IUPAC Name

1,3,5-trifluoro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZODAFIOLJOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trifluoro-2-propoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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